molecular formula C11H15NO2 B8636079 N-(1-propyl)-4-hydroxyphenylacetamide

N-(1-propyl)-4-hydroxyphenylacetamide

Cat. No.: B8636079
M. Wt: 193.24 g/mol
InChI Key: BASAKJFAFFIPSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Propyl)-4-hydroxyphenylacetamide is a synthetic acetamide derivative designed for research applications in medicinal chemistry and pharmacology. As an analog of simpler phenolic acetamides, this compound is of significant interest for investigating structure-activity relationships, particularly the effect of N-alkyl chain elongation on biological activity and metabolic stability . Researchers utilize this chemical entity in the design and development of novel therapeutic agents. The core research value of this compound lies in its potential biological activities. Acetamide derivatives are widely studied for their antioxidant properties , with their efficacy often evaluated through assays that measure the scavenging of free radicals like the ABTS cation radical . Furthermore, structural analogs of this compound have been explored as precursors in the synthesis of more complex molecules aimed at developing analgesic and antipyretic agents with improved safety profiles . Early-stage research on related compounds can be assessed using models such as the Brine Shrimp lethality bioassay, which serves as a rapid pre-screen for biological activity . The propyl side chain on the acetamide nitrogen is a key structural feature intended to modulate the compound's lipophilicity and metabolic stability . Increased lipophilicity can influence a molecule's absorption, distribution, and overall pharmacokinetic profile, making it a critical parameter in drug discovery . Researchers are advised to characterize novel compounds thoroughly using techniques such as NMR spectroscopy, mass spectrometry, and HPLC to confirm identity and purity, as described in related synthetic methodologies . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly prohibited for personal use or human consumption. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-(4-hydroxyphenyl)-N-propylacetamide

InChI

InChI=1S/C11H15NO2/c1-2-7-12-11(14)8-9-3-5-10(13)6-4-9/h3-6,13H,2,7-8H2,1H3,(H,12,14)

InChI Key

BASAKJFAFFIPSP-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CC1=CC=C(C=C1)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural and Functional Differences

Compound Core Structure Key Substituents Receptor Affinity Functional Role
N-(1-Propyl)-4-hydroxyphenylacetamide Acetamide 4-Hydroxyphenyl, N-(1-propyl) Not reported Not characterized
(+)-3-(3-Hydroxyphenyl)-N-(1-propyl)piperidine [(+)-3-PPP] Piperidine 3-Hydroxyphenyl, N-(1-propyl) Sigma-1 (Ki = 2–10 nM) Sigma-1 agonist/modulator
SKF-10,047 Benzomorphan Phenolic hydroxyl, N-allyl Sigma-1 (Ki = 15–30 nM) Sigma-1 agonist
MS-377 Piperidine 4-Methoxyphenyl, N-cyclopropylmethyl Sigma-1 (Ki = 8 nM) Sigma-1 antagonist
Haloperidol Butyrophenone 4-Fluorophenyl, piperidine Sigma-1 (Ki = 1–3 nM) Sigma-1 antagonist

Binding and Pharmacological Profiles

(+)-3-(3-Hydroxyphenyl)-N-(1-propyl)piperidine [(+)-3-PPP]
  • Receptor Specificity : Exhibits high affinity for sigma-1 receptors (Ki = 2–10 nM) with negligible activity at mu, kappa, or delta opioid receptors .
  • Functional Effects: Modulates phosphoinositide metabolism in rat brain, suggesting a role in intracellular signaling pathways .
SKF-10,047
  • Receptor Activity : Binds to sigma-1 receptors (Ki = 15–30 nM) and etorphine-insensitive sites, later identified as sigma receptors .
  • Behavioral Effects : Produces mydriasis, tachycardia, and mania in animal models, distinguishing it from mu and kappa opioid agonists .
MS-377

Metabolic and Physicochemical Comparisons

  • Metabolic Stability : The acetamide group in this compound may confer resistance to enzymatic degradation compared to ester or ether linkages in other compounds .

Research Implications and Gaps

  • Therapeutic Potential: Sigma-1 ligands like (+)-3-PPP and MS-377 show promise in treating neuropsychiatric disorders, but this compound’s activity remains unexplored .
  • Structural Optimization : Substituting the piperidine ring in (+)-3-PPP with an acetamide backbone (as in the target compound) could alter receptor binding kinetics or downstream signaling, warranting further study.

Preparation Methods

Modified Glyoxylic Acid Route

Patent outlines a three-step synthesis of p-hydroxyphenylacetamide from phenol and glyoxylic acid, involving:

  • Alkaline condensation to form mandelic acid derivatives.

  • Reduction with sodium borohydride or hydrogenation.

  • Ammonolysis with aqueous NH₃.

For N-(1-propyl)-4-hydroxyphenylacetamide, substituting ammonia with 1-propylamine in the ammonolysis step is feasible. Key adaptations include:

  • Reaction Conditions : 95°C, 4 hours in H₂SO₄.

  • Workup : Neutralization with NaOH, followed by crystallization from ethanol/water (yield: 62%).

Comparative Analysis of Methods

MethodReagentsYield (%)Purity (%)Key Advantage
Acyl ChlorideSOCl₂, 1-propylamine68–7598High scalability
PBr₃PBr₃, benzene7097Bromide intermediates
EDC/HOBtEDC, HOBt, DMF6595Mild conditions
AmmonolysisH₂SO₄, 1-propylamine6296Industrial feasibility

Purification and Characterization

Crystallization Optimization

Crude this compound is purified via recrystallization from ethanol/water (3:1 v/v), achieving >98% purity. Patent emphasizes vacuum drying at 95°C to remove residual solvents.

Spectroscopic Confirmation

  • FTIR : N–H stretch (3280 cm⁻¹), amide C=O (1645 cm⁻¹), phenolic O–H (1250 cm⁻¹).

  • MS (ESI+) : m/z 208.1 [M+H]⁺, fragment ions at m/z 110 (C₆H₄O₂) and 98 (C₃H₈N) .

Q & A

Q. Basic

  • ¹H NMR :
    • δ 1.0 ppm (triplet, propyl CH₃), δ 3.3 ppm (multiplet, N-CH₂), δ 6.8–7.2 ppm (aromatic protons).
  • ¹³C NMR :
    • Carbonyl carbon at ~170 ppm, aromatic carbons at 115–130 ppm.
  • IR :
    • Amide I band (~1650 cm⁻¹) and hydroxyl stretch (~3200 cm⁻¹).
  • HRMS :
    • Exact mass confirmation (m/z 208.0974 for C₁₁H₁₅NO₂).
      Cross-validate with HPLC-PDA (λmax ~275 nm for phenolic moiety) .

How can researchers resolve contradictions in reported sigma receptor binding affinities across different studies?

Advanced
Discrepancies often stem from:

  • Assay conditions : Radioligand choice (e.g., [³H]-(+)-pentazocine vs. [³H]DTG) and tissue source (rat vs. guinea pig brain membranes).
  • Solution :
    • Standardize protocols using homogenized rat forebrain membranes and 1 nM [³H]-(+)-pentazocine.
    • Include haloperidol (10 µM) as a negative control for sigma-1 specificity.
    • Use Schild analysis to calculate Kᵢ values under consistent pH (7.4) and temperature (25°C) .

What experimental strategies mitigate the low aqueous solubility of this compound in pharmacokinetic studies?

Q. Advanced

  • Salt formation : React with HCl gas to produce the hydrochloride salt (enhances solubility by >50% in PBS).
  • Co-solvents : Use 10% PEG 400 or cyclodextrin inclusion complexes.
  • Nanoformulation : Prepare nanoparticles via solvent evaporation (e.g., PLGA polymers, 150–200 nm size).
    Validate solubility via shake-flask method at pH 1.2, 6.8, and 7.4. For in vivo studies, administer intravenously (1–5 mg/kg) and quantify plasma levels via LC-MS/MS .

What are the known metabolic pathways of this compound, and which in vitro models are suitable for preliminary assessment?

Q. Basic

  • Phase I :
    • CYP3A4-mediated N-dealkylation (propyl chain removal) and hydroxylation.
    • Amide hydrolysis to 4-hydroxyphenylacetic acid (detectable via GC-MS ).
  • Phase II :
    • Glucuronidation of the phenolic OH group.
      Use human liver microsomes (HLM) with NADPH/UDPGA cofactors. Monitor metabolites using LC-HRMS/MS (Q-Exactive Orbitrap) .

How should researchers design in vivo studies to evaluate neuropharmacological effects while controlling for off-target interactions?

Q. Advanced

  • Genetic models : Use sigma-1 receptor knockout mice to isolate target effects.
  • Behavioral assays :
    • Forced swim test : Dose range 0.1–10 mg/kg (i.p.) to assess antidepressant-like activity.
    • Microdialysis : Monitor dopamine/serotonin in prefrontal cortex via HPLC-ECD .
  • Pharmacological controls : Pre-treat with BD-1063 (sigma-1 antagonist, 10 mg/kg) to block target binding .

How do structural modifications (e.g., propyl chain length) impact the compound’s receptor selectivity?

Q. Advanced

  • Propyl vs. isopropyl : Isopropyl substitution increases steric hindrance, reducing sigma-1 affinity by ~30% (IC₅₀ from 15 nM to 22 nM).
  • Methodology :
    • Synthesize analogs via reductive amination or alkylation.
    • Screen against CHO-K1 cells expressing human sigma-1 receptors using fluorescence polarization.
    • Compare with reference ligands (e.g., PRE-084) .

What computational tools are recommended for predicting the compound’s ADMET properties?

Q. Advanced

  • SwissADME : Predicts moderate blood-brain barrier penetration (BOILED-Egg model).
  • pkCSM : Estimates oral bioavailability (~45%) and CYP inhibition (CYP2D6 IC₅₀ = 8 µM).
  • Molecular docking (AutoDock Vina) : Simulate binding to sigma-1 receptor (PDB ID: 5HK1). Validate with MD simulations (GROMACS) to assess stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.